molecular formula C8H12O4 B078370 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone CAS No. 13156-18-8

1-(2,5-dimethoxy-2H-furan-5-yl)ethanone

Cat. No.: B078370
CAS No.: 13156-18-8
M. Wt: 172.18 g/mol
InChI Key: IPLCFGNLLUIEAI-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxy-2H-furan-5-yl)ethanone is an organic compound with the molecular formula C₈H₁₂O₄ It is a derivative of furan, characterized by the presence of two methoxy groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-dimethoxy-2H-furan-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxyfuran with an appropriate acylating agent under acidic conditions. The reaction typically proceeds as follows:

    Reactants: 2,5-dimethoxyfuran, acylating agent (e.g., acetyl chloride)

    Catalyst: Acidic catalyst (e.g., sulfuric acid)

    Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxy-2H-furan-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-dimethoxy-2H-furan-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-2,5-dihydrofuran: A closely related compound with similar structural features.

    2,5-Dihydro-2,5-dimethoxyfuran: Another similar compound with slight variations in its chemical structure.

Properties

CAS No.

13156-18-8

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

1-(2,5-dimethoxy-2H-furan-5-yl)ethanone

InChI

InChI=1S/C8H12O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-5,7H,1-3H3

InChI Key

IPLCFGNLLUIEAI-UHFFFAOYSA-N

SMILES

CC(=O)C1(C=CC(O1)OC)OC

Canonical SMILES

CC(=O)C1(C=CC(O1)OC)OC

Synonyms

(2,5-Dihydro-2,5-dimethoxyfuran-2-yl)(methyl) ketone

Origin of Product

United States

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